4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881688
InChI: InChI=1S/C11H18ClN3O2S/c1-3-5-15(6-4-2)18(16,17)10-8-14-7-9(12)11(10)13/h7-8H,3-6H2,1-2H3,(H2,13,14)
SMILES:
Molecular Formula: C11H18ClN3O2S
Molecular Weight: 291.80 g/mol

4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15881688

Molecular Formula: C11H18ClN3O2S

Molecular Weight: 291.80 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide -

Specification

Molecular Formula C11H18ClN3O2S
Molecular Weight 291.80 g/mol
IUPAC Name 4-amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide
Standard InChI InChI=1S/C11H18ClN3O2S/c1-3-5-15(6-4-2)18(16,17)10-8-14-7-9(12)11(10)13/h7-8H,3-6H2,1-2H3,(H2,13,14)
Standard InChI Key LPGRBCADXNQQNR-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1N)Cl

Introduction

Synthesis

The synthesis of sulfonamide derivatives often involves the reaction of a sulfonyl chloride with an amine. For 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide, the synthesis might start with a pyridine-3-sulfonamide scaffold, followed by chlorination and amination reactions to introduce the chloro and amino groups, respectively. The dipropyl groups would be attached through alkylation reactions.

text
Synthetic Route: 1. Preparation of Pyridine-3-sulfonamide 2. Chlorination at the 5-position 3. Amination at the 4-position 4. Alkylation with propyl groups

Biological Activity and Applications

Sulfonamides are known for their antimicrobial properties, but the specific biological activity of 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide would depend on its interactions with biological targets. Potential applications could include antimicrobial therapy or other pharmacological uses, depending on its ability to interact with enzymes or receptors.

Potential ApplicationDescription
Antimicrobial ActivityNot evaluated
Pharmacological UsesNot evaluated

Further research is needed to fully explore its biological activity and potential therapeutic applications.

Safety and Handling

Handling of chemical compounds like 4-Amino-5-chloro-N,N-dipropylpyridine-3-sulfonamide requires adherence to safety protocols to minimize exposure risks. This includes wearing protective gear and ensuring good ventilation.

Safety PrecautionDescription
Protective GearGloves, goggles
VentilationWell-ventilated area

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator